molecular formula C12H17NO B5791398 N-(2,5-dimethylphenyl)-2-methylpropanamide

N-(2,5-dimethylphenyl)-2-methylpropanamide

Cat. No. B5791398
M. Wt: 191.27 g/mol
InChI Key: KLBSWLRQYMRRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-methylpropanamide, also known as DMPA, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-methylpropanamide is not fully understood, but it is believed to act as a modulator of ion channels, particularly voltage-gated potassium channels. N-(2,5-dimethylphenyl)-2-methylpropanamide has been shown to increase the activity of these channels, leading to hyperpolarization of the cell membrane and inhibition of neuronal excitability. This effect may be responsible for its potential therapeutic applications in neurological disorders.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2-methylpropanamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. N-(2,5-dimethylphenyl)-2-methylpropanamide has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells. Additionally, N-(2,5-dimethylphenyl)-2-methylpropanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethylphenyl)-2-methylpropanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, N-(2,5-dimethylphenyl)-2-methylpropanamide may have off-target effects that could complicate data interpretation.

Future Directions

There are many potential future directions for research on N-(2,5-dimethylphenyl)-2-methylpropanamide. One area of interest is the development of novel drugs based on its structure and properties. Another area of interest is the use of N-(2,5-dimethylphenyl)-2-methylpropanamide as a tool for studying the structure and function of ion channels. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-2-methylpropanamide and its potential therapeutic applications in neurological disorders.

Synthesis Methods

N-(2,5-dimethylphenyl)-2-methylpropanamide can be synthesized using various methods, including the reaction of 2,5-dimethylphenylamine with 2-methylpropanoyl chloride or the reaction of 2,5-dimethylphenyl isocyanate with 2-methylpropanol. The yield of the synthesis process can be improved by using suitable solvents and catalysts.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-methylpropanamide has a wide range of applications in scientific research, including drug discovery, molecular biology, and neuroscience. It has been used as a ligand in the design of novel drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2,5-dimethylphenyl)-2-methylpropanamide has also been used as a fluorescent probe for the detection of protein-ligand interactions and as a tool for studying the structure and function of ion channels.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8(2)12(14)13-11-7-9(3)5-6-10(11)4/h5-8H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBSWLRQYMRRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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